molecular formula C13H16Cl2N4O2 B11791002 (S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

(S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

Cat. No.: B11791002
M. Wt: 331.19 g/mol
InChI Key: GYJZUKVXUVLWOM-IDMXKUIJSA-N
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Description

(S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazoledihydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyrrolidine ring, and an imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazoledihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the nitrophenyl and pyrrolidine groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazoledihydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitrophenyl group can also be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazoledihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazoledihydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole: Lacks the dihydrochloride component.

    ®-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazoledihydrochloride: The enantiomer of the compound .

Uniqueness

(S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazoledihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride component, which can influence its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C13H16Cl2N4O2

Molecular Weight

331.19 g/mol

IUPAC Name

5-(4-nitrophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride

InChI

InChI=1S/C13H14N4O2.2ClH/c18-17(19)10-5-3-9(4-6-10)12-8-15-13(16-12)11-2-1-7-14-11;;/h3-6,8,11,14H,1-2,7H2,(H,15,16);2*1H/t11-;;/m0../s1

InChI Key

GYJZUKVXUVLWOM-IDMXKUIJSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl

Origin of Product

United States

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